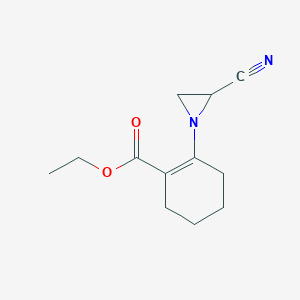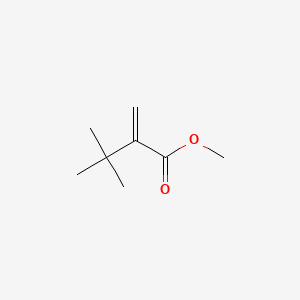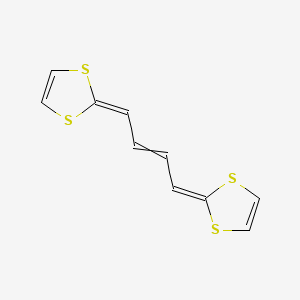
2,2'-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound that features a unique structure with two 1,3-dithiole rings connected by a but-2-ene-1,4-diylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of 1,3-dithiole derivatives with but-2-ene-1,4-diylidene precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiole derivatives.
科学的研究の応用
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets through its dithiole rings. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s unique structure allows it to engage in multiple binding modes, enhancing its versatility in different applications.
類似化合物との比較
Similar Compounds
- 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole)
- 2,2’-(1H-Indene-1,3(2H)-diylidene)bis(1H-indene-1,3(2H)-dione)
- 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
Uniqueness
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is unique due to its but-2-ene-1,4-diylidene bridge, which imparts distinct electronic properties compared to other similar compounds. This structural feature enhances its potential in organic electronics and materials science, making it a valuable compound for further research and development.
特性
CAS番号 |
73786-24-0 |
|---|---|
分子式 |
C10H8S4 |
分子量 |
256.4 g/mol |
IUPAC名 |
2-[4-(1,3-dithiol-2-ylidene)but-2-enylidene]-1,3-dithiole |
InChI |
InChI=1S/C10H8S4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H |
InChIキー |
SSKLJLSRHVGTAC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=CC=CC=C2SC=CS2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


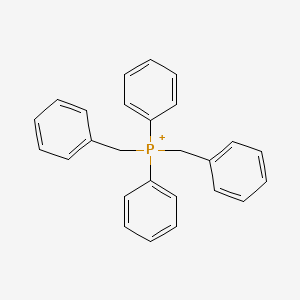
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
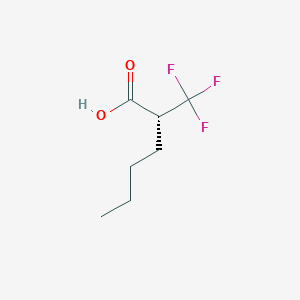
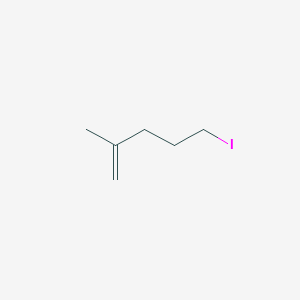
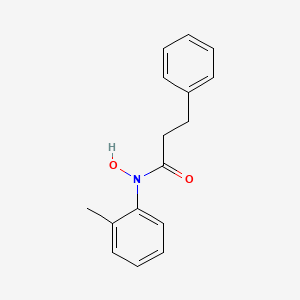
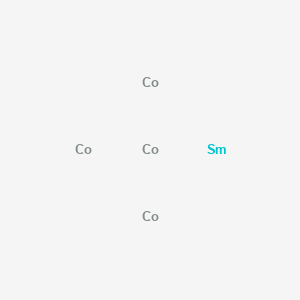
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
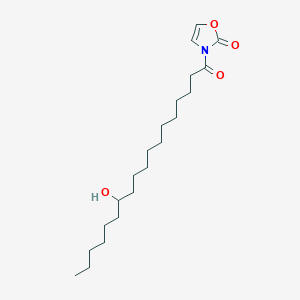

![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

